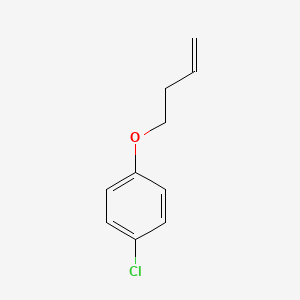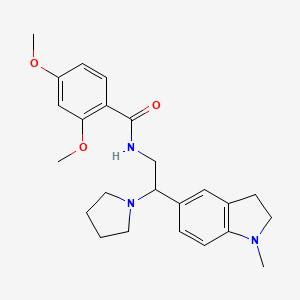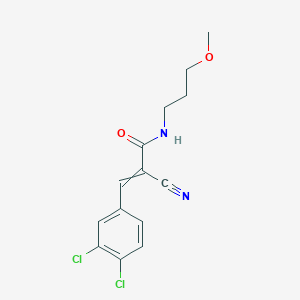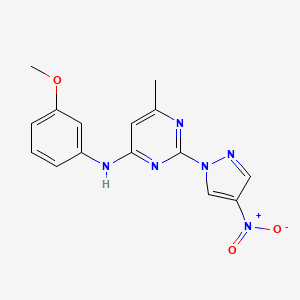
1-(But-3-en-1-yloxy)-4-chlorbenzol
Übersicht
Beschreibung
1-(But-3-en-1-yloxy)-4-chlorobenzene is an organic compound characterized by the presence of a but-3-en-1-yloxy group attached to a benzene ring substituted with a chlorine atom at the para position
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yloxy)-4-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Zukünftige Richtungen
While specific future directions for “1-(But-3-en-1-yloxy)-4-chlorobenzene” are not available, research into similar compounds continues. For example, boronic acid esters and anhydrates are being studied for their potential use as dynamic cross-links in vitrimers . This could potentially open up new avenues for the study and application of “1-(But-3-en-1-yloxy)-4-chlorobenzene” and similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yloxy)-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{4-chlorophenol} + \text{but-3-en-1-yl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(But-3-en-1-yloxy)-4-chlorobenzene} ]
Industrial Production Methods: Industrial production of 1-(But-3-en-1-yloxy)-4-chlorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-en-1-yloxy)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the double bond in the but-3-en-1-yloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 1-(But-3-en-1-yloxy)-4-aminobenzene or 1-(But-3-en-1-yloxy)-4-thiolbenzene.
Oxidation: Formation of 1-(But-3-en-1-yloxy)-4-chlorobenzene epoxide or 1-(But-3-en-1-yloxy)-4-chlorobenzene alcohol.
Reduction: Formation of 1-(But-3-en-1-yloxy)benzene or 1-(But-3-en-1-yloxy)-4-chlorobenzene with reduced double bond.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yloxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The but-3-en-1-yloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(But-3-en-1-yloxy)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chlorophenol: Lacks the but-3-en-1-yloxy group, leading to different chemical properties and uses.
1-(But-3-en-1-yloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and interactions.
Uniqueness: 1-(But-3-en-1-yloxy)-4-chlorobenzene is unique due to the combination of the but-3-en-1-yloxy group and the chlorine atom, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in similar compounds.
Eigenschaften
IUPAC Name |
1-but-3-enoxy-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUQTUKNRMFHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2476869.png)






![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2476880.png)
![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2476883.png)
![(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2476884.png)
![(5Z)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2476886.png)
